ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 950266-49-6
VCID: VC11907872
InChI: InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22)
SMILES: CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol

ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate

CAS No.: 950266-49-6

Cat. No.: VC11907872

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate - 950266-49-6

Specification

CAS No. 950266-49-6
Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
IUPAC Name ethyl 6-chloro-4-(3-methoxyanilino)quinoline-2-carboxylate
Standard InChI InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22)
Standard InChI Key QKDPSRMOIMNPDM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC
Canonical SMILES CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted at three critical positions:

  • 6-position: A chlorine atom enhances electrophilicity and influences binding interactions with biological targets.

  • 4-position: A 3-methoxyphenylamino group introduces hydrogen-bonding capabilities and modulates solubility .

  • 2-position: An ethyl ester group contributes to lipophilicity, affecting membrane permeability and metabolic stability.

The planar quinoline system facilitates π-π stacking with aromatic residues in enzyme active sites, while the methoxy group’s electron-donating properties optimize electronic interactions .

Physicochemical Profile

Key properties derived from experimental and computational studies include:

PropertyValue
Molecular Weight356.8 g/mol
logP (Partition Coefficient)5.46
Polar Surface Area45.08 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6
Water Solubility (LogSw)-5.90 (poor aqueous solubility)

These properties underscore its suitability for lipid-rich environments, such as cellular membranes, while necessitating formulation strategies to improve bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Quinoline Core Formation: Condensation of 3-methoxyphenylamine with 6-chloroquinoline-2-carboxylic acid under acidic conditions yields the 4-aminosubstituted intermediate.

  • Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) introduces the ethyl ester group.

  • Purification: Column chromatography or recrystallization isolates the product with >95% purity.

Optimization studies emphasize temperature control (60–80°C) and solvent selection (e.g., dichloromethane or tetrahydrofuran) to maximize yields. Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce side reactions.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.65 (quinoline H-5), 7.89 (H-3 methoxyphenyl), and 4.35 ppm (ethyl ester CH₂).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 357.1 [M+H]⁺ .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . Mechanistic studies suggest:

  • Topoisomerase IV Inhibition: Disruption of bacterial DNA replication via binding to the ATPase domain .

  • Membrane Permeabilization: Interaction with phospholipid bilayers increases cytoplasmic leakage .

Anti-Inflammatory Action

In murine macrophage models, the compound reduces TNF-α and IL-6 production by 60–70% at 10 µM, likely through NF-κB pathway modulation.

Research Applications

Drug Discovery

Included in ChemDiv’s Anti-Aging and Anti-Infective screening libraries, the compound serves as a hit for lead optimization . Structural analogs with modified methoxy positions (e.g., 4-methoxyphenyl) exhibit varied potency, highlighting the 3-methoxy derivative’s superior antibacterial activity .

Biochemical Tool

Researchers utilize its fluorescent properties (λₑₓ = 350 nm, λₑₘ = 450 nm) to track cellular uptake and sublocalization in real-time imaging.

Comparative Analysis with Analogues

CompoundSubstituent at 4-PositionAnticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate3-methoxyphenyl12.3 (MCF-7)8 (S. aureus)
Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate4-methoxyphenyl24.1 (MCF-7)16 (S. aureus)

The 3-methoxy isomer’s enhanced activity correlates with improved steric alignment with target proteins .

Future Directions

  • Hybrid Derivatives: Conjugation with antimetabolites (e.g., 5-fluorouracil) to enhance tumor selectivity .

  • Nanoformulations: Liposomal encapsulation to improve solubility and reduce off-target effects.

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